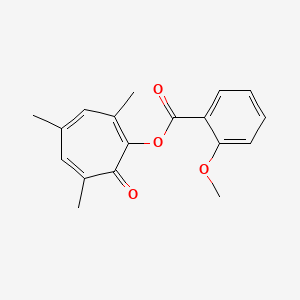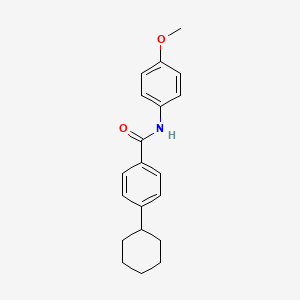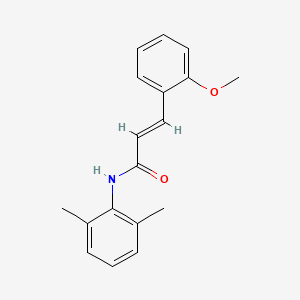
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phthalimide moiety, which is a common structural motif in medicinal chemistry, and two prop-2-enyl groups attached to the nitrogen atoms, providing it with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide typically involves the following steps:
Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core, which can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Introduction of Prop-2-enyl Groups: The next step involves the alkylation of the phthalimide nitrogen atoms with prop-2-enyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the phthalimide moiety to a phthalamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enyl groups, where nucleophiles such as thiols or amines can replace the allylic hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Phthalamide or reduced forms of the compound.
Substitution: Allylic substitution products with nucleophiles.
Aplicaciones Científicas De Investigación
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phthalimide moiety can bind to active sites of enzymes, inhibiting their activity, while the prop-2-enyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide: Shares the phthalimide core but has different substituents, leading to distinct chemical properties and applications.
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-enyl-benzothiazol-2-ylidene)acetamide:
Uniqueness
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide is unique due to its specific combination of the phthalimide core and prop-2-enyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-10-18(11-4-2)15(20)9-12-19-16(21)13-7-5-6-8-14(13)17(19)22/h3-8H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPJMHPSFOQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)

![5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)



![1-[2-(2-chloro-4-methylphenoxy)ethyl]imidazole](/img/structure/B5663371.png)
![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)

![2-[(2-Chlorobenzyl)sulfanyl]-N'~1~-[1-methyltetrahydro-4(1H)-pyridinyliden]acetohydrazide](/img/structure/B5663411.png)
![N-cyclopropyl-4-methoxy-3-{[1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5663419.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B5663423.png)

![N-(3-chlorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5663439.png)
